molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Katalognummer: B1436434
CAS-Nummer: 3881-21-8
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: HPHXOIULGYVAKW-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-O-Methylinosine can be synthesized from 2’-O-methyladenosine. The process involves treating 2’-O-methyladenosine with adenosine deaminase, which converts it to 2’-O-Methylinosine . Another method involves the methylation of inosine at the 2’ position using diazomethane in the presence of a suitable solvent like 1,2-dimethoxyethane .

Industrial Production Methods: Industrial production of 2’-O-Methylinosine typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’-O-Methylinosin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitution zu verschiedenen funktionalisierten Nukleosiden führen kann .

Wissenschaftliche Forschungsanwendungen

2’-O-Methylinosin hat weitreichende Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

2’-O-Methylinosin wirkt als Nachahmer von Inosin innerhalb der tRNA. Es bindet an die gleichen Nukleotide wie Inosin, wodurch Interaktionen mit der tRNA auf eine Weise ermöglicht werden, die seinem natürlichen Gegenstück ähnelt . Diese Nachahmung ermöglicht es, die RNA-Stabilität und -Funktion zu beeinflussen und verschiedene biologische Prozesse zu beeinflussen .

Ähnliche Verbindungen:

Einzigartigkeit: 2’-O-Methylinosin ist aufgrund seiner spezifischen Methylierung in der 2’-Position einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht. Diese Modifikation erhöht seine Stabilität und beeinflusst seine Interaktionen mit anderen Biomolekülen, was es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .

Biologische Aktivität

2'-O-methylinosine (m^7G) is a modified nucleoside derived from the purine base inosine, characterized by the addition of a methyl group at the 2' position of the ribose sugar. This modification is significant in various biological contexts, particularly in RNA biology, where it plays roles in mRNA stability, translation efficiency, and immune response modulation.

Role in Viral mRNA

One of the most critical biological activities of this compound is its involvement in viral mRNA. Studies have shown that many viruses, including coronaviruses, have evolved mechanisms to methylate their mRNA at the 2' position. This modification serves to evade host immune responses, particularly by subverting the induction of type I interferon (IFN) pathways. For instance, research demonstrated that coronaviruses lacking 2'-O-methyltransferase activity induced higher levels of IFN-β in infected macrophages compared to their methylated counterparts, indicating that 2'-O-methylation is crucial for viral persistence and immune evasion .

Impact on Host Immune Responses

The presence of this compound in viral RNA can significantly alter how host cells recognize and respond to viral infections. Specifically, studies have indicated that the modification enhances the stability of viral RNA and reduces its recognition by pattern recognition receptors (PRRs), such as Mda5. This interaction is vital for the innate immune system's ability to detect and respond to viral pathogens .

Summary of Research Findings

Research has consistently highlighted the importance of 2'-O-methylation in both viral biology and host immune responses. The following table summarizes key findings from various studies:

Study ReferenceKey FindingsImplications
Coronaviruses lacking 2'-O-methyltransferase induce higher IFN-β levels.Indicates a role for 2'-O-methylation in immune evasion.
Identification of adjacent 2'-O-methylnucleotides in mRNA.Suggests structural significance for mRNA stability and function.
Modifications like this compound mediate host-parasite interactions in Toxoplasma gondii.Highlights broader implications in pathogen biology and host interactions.

Case Study: Coronavirus and Immune Evasion

In a detailed study on mouse coronaviruses, mutants deficient in 2'-O-methyltransferase were shown to be highly sensitive to type I interferon treatment. These mutants demonstrated significantly impaired replication in wild-type macrophages but maintained replication capabilities in interferon receptor-deficient environments. This suggests a critical role for 2'-O-methylation not only in evasion strategies but also in modulating host cell responses during infection .

Case Study: Toxoplasma gondii Interaction

Another study explored how modifications like this compound influence Toxoplasma gondii's interaction with its host. The presence of this modification was linked to altered immune responses, suggesting that it may play a role in how this parasite manipulates host defenses for its benefit .

Eigenschaften

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was this compound identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of this compound in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has this compound been observed in other biological contexts?

A4: Interestingly, research has identified this compound as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

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